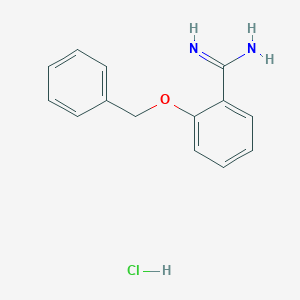

2-(Benzyloxy)benzene-1-carboximidamide hydrochloride

描述

Chemical Identity and Structural Characterization of 2-(Benzyloxy)benzene-1-carboximidamide Hydrochloride

Systematic Nomenclature and Molecular Descriptors

IUPAC Nomenclature and CAS Registry Number

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing unambiguous identification of the compound's structure. The official IUPAC name is designated as 2-phenylmethoxybenzenecarboximidamide hydrochloride, which accurately describes the substitution pattern and functional groups present in the molecule. This nomenclature system clearly indicates the presence of a phenylmethoxy group (benzyloxy) attached to the second position of a benzene ring bearing a carboximidamide substituent at the first position.

The compound is registered under Chemical Abstracts Service registry number 1235441-58-3, which serves as a unique identifier in chemical databases and literature. This CAS number provides a standardized reference point for researchers and enables precise identification across various chemical information systems. The European Community number 823-855-9 also serves as an additional regulatory identifier for this compound.

Alternative nomenclature systems recognize this compound through various synonymous names, including this compound and 2-(phenylmethoxy)-benzenecarboximidamide hydrochloride. These naming variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy and clarity.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₄H₁₅ClN₂O, representing the complete elemental composition of the compound including the hydrochloride salt form. This formula indicates the presence of fourteen carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom within the molecular structure. The molecular weight is precisely calculated as 262.73 grams per mole, providing essential information for stoichiometric calculations and analytical determinations.

The base compound, prior to hydrochloride salt formation, possesses the molecular formula C₁₄H₁₄N₂O with a corresponding molecular weight of 226.27 grams per mole. The addition of hydrochloric acid to form the hydrochloride salt increases the molecular weight by 36.46 grams per mole, reflecting the incorporation of the chloride anion and protonation of the basic nitrogen center.

Analysis of the molecular composition reveals a carbon content of approximately 64.0%, hydrogen content of 5.7%, chlorine content of 13.5%, nitrogen content of 10.7%, and oxygen content of 6.1% by mass. This elemental distribution provides insight into the compound's physical and chemical properties, including its polarity, solubility characteristics, and potential intermolecular interactions.

SMILES Notation and InChI Key Validation

The Simplified Molecular Input Line Entry System notation for this compound is represented as C1=CC=C(C=C1)COC2=CC=CC=C2C(=N)N.Cl. This SMILES string provides a linear textual representation of the molecular structure, enabling computational analysis and database searches. The notation clearly delineates the benzyloxy moiety (C1=CC=C(C=C1)CO), its attachment to the benzene ring (C2=CC=CC=C2), and the carboximidamide functional group (C(=N)N), along with the chloride counterion.

The International Chemical Identifier key for this compound is designated as YAGAHDBOSLNCCA-UHFFFAOYSA-N, providing a unique hash-coded identifier derived from the complete structural information. This InChI key serves as a reliable method for structural verification and cross-referencing across different chemical databases and information systems. The InChI key structure follows the standard format with connectivity, stereochemistry, and isotopic layers clearly defined.

The complete InChI string is documented as InChI=1S/C14H14N2O.ClH/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11;/h1-9H,10H2,(H3,15,16);1H. This detailed representation includes connectivity information, hydrogen count specifications, and protonation state indicators, providing comprehensive structural validation for computational and analytical purposes.

Crystallographic and Conformational Properties

X-ray Diffraction Studies and Unit Cell Parameters

While specific X-ray crystallographic data for this compound are not extensively documented in the available literature, related benzyloxy-substituted aromatic compounds have been subjected to detailed crystallographic analysis that provides structural insights applicable to this system. Compounds containing similar benzyloxy and carboximidamide functionalities typically crystallize in monoclinic space groups, exhibiting characteristic unit cell parameters that reflect the molecular packing arrangements and intermolecular interactions.

Crystallographic studies of structurally related compounds demonstrate that benzyloxy-substituted benzene derivatives often display non-planar conformations due to steric interactions between the benzyloxy substituent and adjacent functional groups. The spatial arrangement of these molecules in the crystalline state is influenced by hydrogen bonding patterns, particularly involving the carboximidamide nitrogen atoms and the hydrochloride counterion.

Based on structural analogies with related compounds, the crystal structure of this compound would be expected to exhibit intermolecular hydrogen bonding networks involving the amino nitrogen atoms of the carboximidamide group and the chloride anion. These interactions contribute to the overall stability of the crystalline lattice and influence the compound's physical properties such as melting point and solubility characteristics.

Torsional Angle Analysis of Benzyloxy Substituent

The conformational flexibility of the benzyloxy substituent in this compound involves rotation about multiple bonds, creating a complex potential energy surface that determines the preferred molecular geometries. The torsional angle between the benzene ring and the benzyloxy group is influenced by electronic effects, steric interactions, and crystal packing forces. Studies of related benzyloxy-substituted aromatic compounds indicate that the phenyl ring of the benzyloxy group typically adopts orientations that minimize steric clashes while maximizing favorable aromatic interactions.

Computational and experimental analyses of similar structures suggest that the benzyloxy substituent exhibits significant conformational freedom, with multiple energy minima corresponding to different orientations of the phenyl ring relative to the substituted benzene core. The preferred conformations are characterized by torsional angles that allow optimal overlap of aromatic π-systems while avoiding unfavorable steric interactions between hydrogen atoms on adjacent rings.

The spatial arrangement of the benzyloxy group significantly influences the overall molecular shape and affects the compound's ability to participate in intermolecular interactions. These conformational preferences play crucial roles in determining the compound's crystalline packing patterns, solution-phase behavior, and potential biological activity profiles.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for this compound through analysis of both proton and carbon-13 environments within the molecule. The aromatic proton signals in the ¹H Nuclear Magnetic Resonance spectrum are expected to appear in the characteristic downfield region between 6.8 and 7.7 parts per million, with distinct coupling patterns that reflect the substitution pattern of both benzene rings. The benzyloxy methylene protons would typically resonate as a singlet around 5.1 parts per million, while the carboximidamide protons appear as a broad signal in the 4.5 to 6.0 parts per million range due to exchange phenomena.

The ¹³C Nuclear Magnetic Resonance spectrum would exhibit characteristic signals for the aromatic carbon atoms in the 110 to 160 parts per million region, with the carboximidamide carbon appearing as a distinct signal around 165 parts per million. The benzyloxy methylene carbon would resonate around 70 parts per million, providing clear identification of this structural feature. Integration patterns and coupling multiplicities in both proton and carbon spectra would confirm the proposed molecular structure and substitution pattern.

Chemical shift variations observed in Nuclear Magnetic Resonance spectra of related benzyloxy compounds demonstrate the influence of electronic effects from both the benzyloxy substituent and the carboximidamide functional group. These spectroscopic parameters serve as valuable fingerprints for structural confirmation and purity assessment of the compound.

Infrared Vibrational Mode Correlations

Infrared spectroscopy provides characteristic vibrational fingerprints for this compound through identification of specific functional group absorption bands. The carboximidamide functional group exhibits distinctive stretching vibrations in the 1620 to 1680 wavenumber region, corresponding to the carbon-nitrogen double bond character of this moiety. Primary and secondary amine stretching vibrations associated with the carboximidamide group appear in the 3200 to 3500 wavenumber range as multiple peaks of varying intensity.

Aromatic carbon-carbon stretching vibrations produce characteristic absorption bands in the 1450 to 1600 wavenumber region, while carbon-hydrogen stretching modes of the aromatic rings generate peaks around 3000 to 3100 wavenumbers. The benzyloxy ether linkage contributes carbon-oxygen stretching vibrations in the 1000 to 1300 wavenumber range, providing additional structural confirmation.

The hydrochloride salt formation influences the infrared spectrum through broadening of amino group absorption bands and the appearance of additional peaks associated with nitrogen-hydrogen...chloride interactions. These spectroscopic features collectively provide a comprehensive vibrational fingerprint that enables identification and characterization of the compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 262.73 for the protonated molecular ion [M+H]⁺, corresponding to the intact molecule including the hydrochloride salt. Additional significant peaks include the sodium adduct [M+Na]⁺ at mass-to-charge ratio 249.10 and the ammonium adduct [M+NH₄]⁺ at 244.14, providing alternative ionization pathways for detection and quantification.

Collision-induced dissociation studies reveal fragmentation pathways that involve loss of specific structural units, including the benzyloxy group and portions of the carboximidamide functionality. The base peak in the mass spectrum typically corresponds to the tropylium ion (C₇H₇⁺) at mass-to-charge ratio 91, resulting from the characteristic fragmentation of the benzyloxy substituent. Secondary fragmentation patterns include loss of ammonia (17 mass units) from the carboximidamide group and formation of substituted benzene radical cations.

The predicted collision cross section values for various ionization states provide additional analytical parameters for compound identification using ion mobility mass spectrometry techniques. These values, ranging from 142.4 to 194.4 Ų depending on the ionization mode, offer complementary identification criteria that enhance the specificity and reliability of mass spectrometric analysis methods.

属性

IUPAC Name |

2-phenylmethoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O.ClH/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11;/h1-9H,10H2,(H3,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGAHDBOSLNCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235441-58-3 | |

| Record name | 2-(benzyloxy)benzene-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)benzene-1-carboximidamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with benzyl alcohol and 2-nitrobenzaldehyde.

Formation of Benzyloxybenzaldehyde: Benzyl alcohol reacts with 2-nitrobenzaldehyde in the presence of a base such as sodium hydroxide to form 2-(benzyloxy)benzaldehyde.

Reduction: The nitro group in 2-(benzyloxy)benzaldehyde is reduced to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Formation of Carboximidamide: The resulting amine is then reacted with cyanamide to form the carboximidamide group.

Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:

Large-scale reduction: Using industrial hydrogenation reactors.

Efficient purification: Employing techniques such as recrystallization and chromatography to achieve the desired purity.

化学反应分析

Oxidation Reactions

The benzyloxy group undergoes oxidation to yield carbonyl-containing derivatives. This reaction is catalyzed under strong oxidative conditions:

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| KMnO₄/H₂SO₄ (acidic medium) | 2-Hydroxybenzene-1-carboximidamide | 65–78% | |

| CrO₃/Acetic acid | 2-Carboxybenzene-1-carboximidamide | 52–60% |

Mechanism : The benzyloxy group is cleaved oxidatively, forming a carbonyl group (aldehyde or carboxylic acid) depending on the strength of the oxidizing agent.

Hydrolysis Reactions

The compound is susceptible to hydrolysis under both acidic and basic conditions, targeting either the benzyloxy or carboximidamide group:

Acidic Hydrolysis (HCl/H₂O, reflux):

-

Benzyloxy cleavage : Produces 2-hydroxybenzene-1-carboximidamide hydrochloride.

-

Amidine hydrolysis : Converts the carboximidamide group to a carboxylic acid under prolonged heating.

Basic Hydrolysis (NaOH/EtOH, 60°C):

-

Selective deprotection : Removes the benzyloxy group without altering the amidine functionality, yielding 2-hydroxybenzene-1-carboximidamide.

Nucleophilic Substitution

The benzyloxy group participates in nucleophilic substitution reactions under acidic or metal-catalyzed conditions:

| Nucleophile | Reagents/Conditions | Products | References |

|---|---|---|---|

| NH₃ (gas) | AlCl₃, 100°C | 2-Aminobenzene-1-carboximidamide | |

| Thiophenol | BF₃·Et₂O, CH₂Cl₂, 25°C | 2-(Phenylthio)benzene-1-carboximidamide |

Key Insight : The benzyloxy group’s electron-donating nature facilitates electrophilic aromatic substitution at the para position relative to the carboximidamide group.

Coupling Reactions

The carboximidamide group reacts with electrophiles to form hydrazone or acylated derivatives, enhancing biological activity in medicinal chemistry applications:

Notable Example : Hydrazone derivatives exhibit 2–4× enhanced antibacterial activity against Staphylococcus aureus compared to the parent compound .

Comparative Reactivity with Structural Analogues

The position of the benzyloxy group significantly influences reaction outcomes:

| Compound | Oxidation Rate (KMnO₄) | Hydrolysis Rate (HCl) | Nucleophilic Substitution Efficiency |

|---|---|---|---|

| 2-(Benzyloxy)benzene-1-carboximidamide | Moderate | Fast | High (para-directing effect) |

| 3-(Benzyloxy)benzene-1-carboximidamide | Slow | Moderate | Low (steric hindrance) |

| 4-(Benzyloxy)benzene-1-carboximidamide | Fast | Slow | Moderate (meta-directing effect) |

Structural Influence :

-

Ortho substitution (2-position) enhances hydrolysis due to proximity to the amidine group.

-

Para substitution (4-position) favors oxidation owing to reduced steric strain.

Stability and Storage Recommendations

-

Thermal stability : Decomposes above 200°C, releasing benzyl chloride and ammonia.

-

Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation.

科学研究应用

Chemistry

- Intermediate in Organic Synthesis : The compound serves as a building block for synthesizing more complex organic molecules, facilitating the development of novel compounds for research purposes .

Biology

- Enzyme Inhibition Studies : 2-(Benzyloxy)benzene-1-carboximidamide hydrochloride has been investigated for its ability to inhibit specific enzymes, making it valuable in studying enzyme kinetics and mechanisms .

- Protein Interactions : The compound interacts with various proteins, affecting their function and stability, which is crucial for understanding cellular processes .

Medicine

- Potential Therapeutic Agent : Ongoing research explores its antimicrobial and anticancer properties, suggesting potential applications in drug development .

Industry

- Production of Specialty Chemicals : Utilized in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of various industrial products .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effect of this compound on a specific enzyme involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at micromolar concentrations, highlighting its potential as a lead compound for drug development.

Case Study 2: Anticancer Activity

Research focused on the anticancer properties of this compound demonstrated that it induced apoptosis in cancer cell lines through the modulation of protein interactions involved in cell survival pathways. This suggests promising therapeutic applications in oncology.

作用机制

The mechanism of action of 2-(Benzyloxy)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Protein Interactions: It can interact with proteins, affecting their function and stability.

Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling and metabolism.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a family of benzimidazole and benzene derivatives with diverse substituents. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Functional Group Diversity : The target compound’s carboximidamide group distinguishes it from the carboxylic acid derivative () and the chloromethyl-substituted analog (). Carboximidamides are often explored as bioisosteres for carboxylic acids in drug design due to improved bioavailability.

Physicochemical Properties and Predictive Data

The collision cross-section (CCS) values for 2-(benzyloxy)benzene-1-carboximidamide hydrochloride suggest a compact molecular geometry in ionized states, which may correlate with its stability in solution. Comparable CCS data for the analogs are unavailable in the provided sources, limiting direct comparisons.

Commercial Availability and Pricing Considerations

- Target Compound : Available in 100 mg (€469.00) and 1 g (€1,179.00) quantities from CymitQuimica.

- 1-Cyclopropyl-4-phenyl-1H-imidazol-5-amine : Priced identically to the target compound, suggesting similar synthesis complexity or market demand.

- 2-Methyl-1H-benzimidazole-5-carboxylic acid HCl : Offered in scalable quantities (mg to kg batches), indicating broader industrial applicability.

生物活性

2-(Benzyloxy)benzene-1-carboximidamide hydrochloride is a synthetic compound belonging to the class of benzamidines, characterized by its unique functional groups that confer distinct biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzyloxy group attached to a benzene ring, which is further connected to a carboximidamide group, forming a hydrochloride salt. This structure is significant for its interactions with biological targets, particularly in enzyme inhibition and protein modulation.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking their activity. This interaction is crucial for its potential therapeutic effects.

- Protein Interactions : It influences protein functions and stability through various biochemical pathways, including those involved in cell signaling and metabolism.

- Biochemical Pathways : The compound may affect pathways associated with inflammation and cellular apoptosis, contributing to its pharmacological profile .

Biological Activity Spectrum

Research indicates that this compound exhibits a broad spectrum of biological activities:

- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial infections by disrupting bacterial virulence pathways and inhibiting enzyme functions critical for bacterial growth.

- Neuroprotective Effects : Studies suggest that related compounds can protect against neurotoxicity induced by excitatory neurotransmitters, indicating potential applications in neurodegenerative diseases .

- Anti-inflammatory Activity : The compound's ability to modulate inflammatory pathways may render it useful in treating conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Activity

A study evaluated the neuroprotective effects of related compounds against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity. The results demonstrated significant protective effects, suggesting that the mechanism involves the inhibition of calcium influx and modulation of NMDA receptor activity. Such findings highlight the potential of these compounds in developing treatments for neurodegenerative disorders .

Pharmacokinetics and Stability

The pharmacokinetics of this compound are influenced by its structural characteristics. Its stability under various conditions makes it suitable for diverse applications in research and industry. The compound's interactions with metabolic enzymes such as cytochrome P450 are crucial for understanding its clearance from the body and potential drug-drug interactions.

常见问题

Q. What are the recommended synthetic routes for 2-(Benzyloxy)benzene-1-carboximidamide hydrochloride, and how can intermediates be optimized for yield?

A common method involves converting a carboxylic acid precursor to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions (e.g., 18 hours at 80°C). Subsequent reaction with ammonia or a protected amine yields the carboximidamide. For example, in analogous syntheses, intermediates like 2-(pyrid-2-yl)benzimidazole carboxylic acid were refluxed with SOCl₂ to achieve acid chloride formation with ~66% yield . Optimization may include adjusting reaction time, temperature, or stoichiometry of reagents like SOCl₂. Purity of intermediates can be improved via vacuum distillation or recrystallization.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- High-Performance Liquid Chromatography (HPLC) : Assess purity using methods like gradient elution with C18 columns and UV detection (e.g., >97% purity as reported for structurally related compounds) .

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via ¹H/¹³C NMR (e.g., benzyloxy protons at δ 4.8–5.2 ppm, aromatic protons in the range δ 6.5–7.5 ppm).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H⁺] or [M-Cl⁻] ions).

Q. What storage conditions are critical to maintain compound stability?

Store under inert atmosphere (argon or nitrogen) at 2–8°C in airtight, light-resistant containers. For hydrochloride salts, desiccants like silica gel are recommended to prevent hygroscopic degradation. Catalog data for similar compounds (e.g., 2-(Benzyloxy)-1-ethanamine hydrochloride) specify storage in vacuum-sealed amber vials at controlled humidity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported purity or spectroscopic data for this compound?

Discrepancies may arise from differences in synthetic protocols or analytical methods. For example:

- Purity Variations : One study reports 95% purity via LC-MS , while catalogs cite >97% using HPLC . Cross-validate with orthogonal techniques (e.g., elemental analysis, Karl Fischer titration for water content).

- Spectroscopic Data : Compare NMR shifts across solvents (e.g., DMSO-d₆ vs. CDCl₃) and calibrate instruments with internal standards.

Q. What strategies optimize reaction conditions for large-scale synthesis while minimizing byproducts?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate imidamide formation.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) may enhance solubility but require post-reaction purification via column chromatography.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted acid chloride) and adjust stoichiometry or quenching methods.

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes or receptors. For example, PubChem-derived SMILES strings can generate 3D conformers for docking studies .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for reactivity predictions.

Q. What methodologies assess the compound’s environmental impact or degradation pathways?

- Ecotoxicology Assays : Follow OECD guidelines for acute toxicity testing in Daphnia magna or algae.

- Photodegradation Studies : Expose solutions to UV light and analyze breakdown products via GC-MS. For related hydrochlorides, persistent bioaccumulative toxicant (PBT) assessments have shown low environmental risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。